molecular formula C8H10N2O2 B2357566 1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one CAS No. 2167297-84-7

1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one

Cat. No. B2357566
CAS RN: 2167297-84-7
M. Wt: 166.18
InChI Key: UZVVKEFTVAZBPF-UHFFFAOYSA-N
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Description

1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MDPPO and has a molecular formula of C9H12N2O2. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized using various techniques, including X-ray diffraction for structural confirmation (Shivalingegowda et al., 2017).
  • Characterization Methods : Spectroscopic techniques, such as IR, NMR, and mass spectral data analysis, have been used to characterize the synthesized compounds and confirm their structures (Kiran et al., 2016).

Applications in Antimicrobial and Antioxidant Studies

  • Antimicrobial Activity : Some derivatives of the compound have shown good antimicrobial activity against various bacterial strains (Sridhara et al., 2011).
  • Antioxidant Activity : Certain derivatives also displayed notable antioxidant activity, assessed through nitric oxide radical scavenging activity (Kiran et al., 2016).

Advanced Synthesis Methods

  • Microwave-Assisted Synthesis : This technique has been employed for the efficient synthesis of derivatives, showing potential as antimicrobial agents (Ahmad et al., 2011).
  • Prins Cyclization : Used in the synthesis of compounds with a tetrahydropyran moiety, important for biologically active compounds with analgesic and anti-inflammatory activities (Štekrová et al., 2015).

Potential in Cancer Therapy

  • Derivative Synthesis for Anticancer Research : Derivatives of the compound have been synthesized and optimized for use in anticancer research, given their significance as intermediates in the synthesis of biologically active compounds (Liu et al., 2017).

properties

IUPAC Name

1-methyl-3-prop-2-enoxypyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-6-12-7-8(11)10(2)5-4-9-7/h3-5H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVVKEFTVAZBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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